N-isopropyl-3,5-dimethoxyaniline
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Overview
Description
N-isopropyl-3,5-dimethoxyaniline is an organic compound with the molecular formula C11H17NO2. It is a derivative of aniline, where the hydrogen atoms on the nitrogen and the benzene ring are substituted with isopropyl and methoxy groups, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-3,5-dimethoxyaniline typically involves the alkylation of 3,5-dimethoxyaniline with isopropyl halides under basic conditions. One common method is the reaction of 3,5-dimethoxyaniline with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or ethanol at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-3,5-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-isopropyl-3,5-dimethoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-isopropyl-3,5-dimethoxyaniline involves its interaction with various molecular targets. The methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules. The isopropyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxyaniline: Lacks the isopropyl group, making it less lipophilic.
N-isopropylaniline: Lacks the methoxy groups, affecting its reactivity and interactions.
2,5-Dimethoxyaniline: Different substitution pattern on the benzene ring.
Uniqueness
N-isopropyl-3,5-dimethoxyaniline is unique due to the combination of isopropyl and methoxy groups, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in its analogs .
Properties
CAS No. |
108103-33-9 |
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Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3,5-dimethoxy-N-propan-2-ylaniline |
InChI |
InChI=1S/C11H17NO2/c1-8(2)12-9-5-10(13-3)7-11(6-9)14-4/h5-8,12H,1-4H3 |
InChI Key |
PQFGHNDKTDSVJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
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